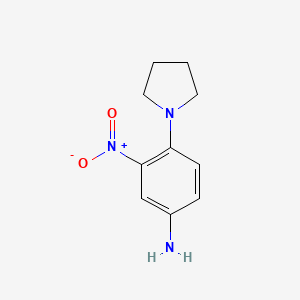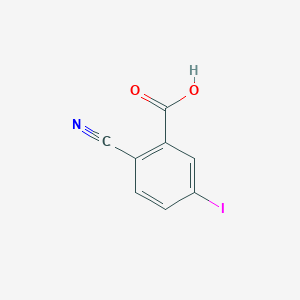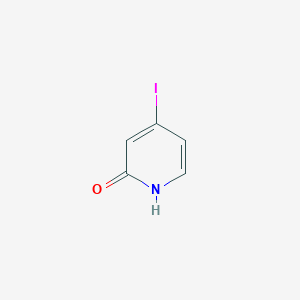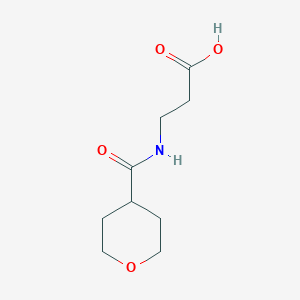
2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole
説明
2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer and Antimicrobial Activities
2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its derivatives have shown promising results in anticancer and antimicrobial applications. A study synthesized a series of oxadiazole analogues, including compounds with a similar structure, which demonstrated significant antiproliferative activity against various human cancer cell lines and antimicrobial effects (Ahsan & Shastri, 2015). Another research synthesized 1,3,4-oxadiazole derivatives, showing potential as anticancer agents, highlighting the therapeutic relevance of these compounds (Redda & Gangapuram, 2007).
Insecticidal Activity
1,3,4-oxadiazole derivatives, including those structurally related to this compound, have been explored for their insecticidal properties. A study focused on synthesizing derivatives grafted on chitosan and polymethylmethacrylate, exhibiting effective insecticidal activity against the cotton leafworm (Elbarbary et al., 2021).
Coordination Polymers and Crystal Structure
These compounds are also significant in the synthesis of coordination polymers and in crystallography. A study synthesized a one-dimensional polymeric complex with ZnCl2 using a similar oxadiazole compound, providing insights into molecular interactions and crystal structures (Hou et al., 2013). Another research focused on the crystal structure of a similar compound, offering valuable data for material science and pharmaceutical applications (Shen et al., 2018).
Antimycobacterial Activity
The antimycobacterial potential of these compounds has been explored as well. For example, a study synthesized pyridine derivatives of 1,3,4-oxadiazoles and evaluated their activity against Mycobacterium tuberculosis, showing significant efficacy (Navarrete-Vázquez et al., 2007).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of 1,3,4-oxadiazole derivatives, including those with pyridinyl groups, has been substantial. These studiesfocus on developing new compounds with potential applications in various fields (El‐Sayed et al., 2008), (Ding et al., 2017). This includes investigations into their structural properties, which are crucial for understanding their potential uses in various scientific applications.
Corrosion Inhibition
Another significant application area is corrosion inhibition. A study investigated the effect of substitution and temperature on the corrosion inhibition properties of derivatives of 1,3,4-oxadiazoles, showing their effectiveness in protecting mild steel in sulphuric acid environments (Ammal et al., 2018). This highlights the potential of these compounds in industrial applications, particularly in preventing metal corrosion.
Antibacterial Activity and Mechanism of Action
The antibacterial activity and action mechanism of various 1,3,4-oxadiazole thioether derivatives, including those related to this compound, have been studied extensively. These compounds have demonstrated efficacy against various bacterial strains, contributing to the development of new antibacterial agents (Song et al., 2017).
特性
IUPAC Name |
2-methyl-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLMOSCDDAWUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609381 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58022-65-4 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)




![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)
